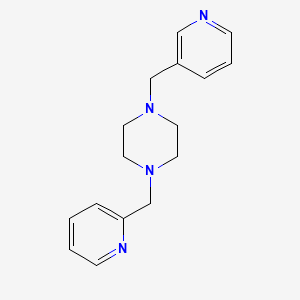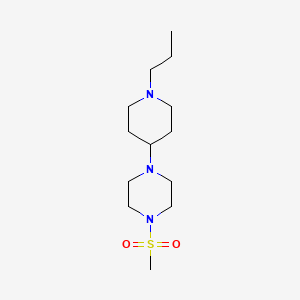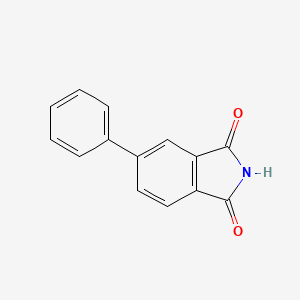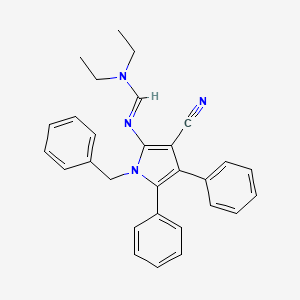
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine is a heterocyclic organic compound that features two pyridine rings attached to a piperazine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of pyridylmethyl halides in the presence of a base to facilitate nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyridine derivatives react with piperazine under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Pyridylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Pyridine N-oxides (oxidation)
- Reduced piperazine derivatives (reduction)
- Substituted piperazine compounds (substitution)
科学研究应用
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific receptors in the central nervous system.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins makes it a valuable tool in studying cellular processes and signaling pathways .
相似化合物的比较
Tris-(2-pyridylmethyl)amine: Another pyridine-containing ligand with similar coordination properties.
Pyridinium salts: Structurally related compounds with diverse applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine stands out due to its dual pyridine rings, which provide enhanced binding affinity and specificity in coordination chemistry and biological interactions. This structural feature makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C16H20N4 |
|---|---|
分子量 |
268.36 g/mol |
IUPAC 名称 |
1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2 |
InChI 键 |
ACPVWXZOGQPUMK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)

![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)

![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)

